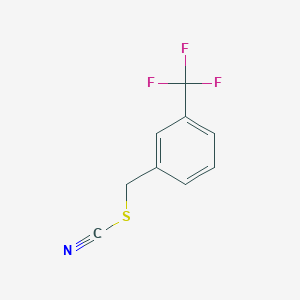

3-(Trifluoromethyl)benzyl thiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)benzyl thiocyanate is a chemical compound used in scientific research. Its unique properties make it ideal for various applications, such as drug development and organic synthesis. It has a molecular formula of C9H6F3NS .

Synthesis Analysis

The synthesis of benzyl thiocyanate compounds, including 3-(Trifluoromethyl)benzyl thiocyanate, has been implemented using a new strategy. This strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzyl thiocyanate is characterized by a benzylic sp3 C–SCN bond . This bond is constructed using a free radical reaction pathway initiated by AIBN .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)benzyl thiocyanate are characterized by direct thiocyanations of benzylic compounds . This process involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .Aplicaciones Científicas De Investigación

Electrolytic Fluorination

A study demonstrated the regioselective anodic monofluorination of benzyl thiocyanate and its derivatives, including 3-(Trifluoromethyl)benzyl thiocyanate, achieving moderate to good yields of the α-fluorinated products. This process emphasizes the significance of electrolytic partial fluorination in organic synthesis, where supporting fluoride salts and temperature play a crucial role in product yield (Hou, Higashiya, & Fuchigami, 2000).

Synthesis of Aryl Trifluoromethyl Thioethers

Another application involves the Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. This method allows the straightforward synthesis of aryl or heteroaryl trifluoromethyl thioethers from anilines, showcasing a convenient and inexpensive approach to synthesizing valuable trifluoromethylated compounds (Danoun, Bayarmagnai, Gruenberg, & Goossen, 2014).

Visible-light-promoted Photocatalysis

Research highlighted a visible-light-promoted, highly selective, and efficient strategy for the trifluoromethyl-thiocyanation of alkenes. This metal-, photocatalyst-, and additive-free condition utilizes Umemoto reagent II as the CF3 source and ammonium thiocyanate, offering a cost-effective and environmentally benign protocol suitable for various alkenes (Nadiveedhi, Cirandur, & Akondi, 2020).

Oxidative Nucleophilic Synthesis

An oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols has been developed. This method employs nucleophilic reagents such as TMSCN and TMSCF3, using a manganese oxide-based catalyst and potassium fluoride to achieve almost quantitative yields, highlighting a significant advancement in the synthesis of these compounds with broad applicability (Yamaguchi, Sakagami, Miyamoto, Jin, & Mizuno, 2014).

Metal-Free Cascade Cyclization

A photocatalytic strategy has been developed for the preparation of 3-phosphoryl/trifluoromethyl/thiocyanato azaspiro[4.5]trienones, utilizing a radical-initiated cascade annulation reaction. This novel synthetic method avoids the use of transition metals and high reaction temperatures, providing an operationally simple, scalable, and metal-free approach with wide reaction scope and good functional group tolerance (Zeng et al., 2021).

Safety And Hazards

Safety data sheets suggest that compounds similar to 3-(Trifluoromethyl)benzyl thiocyanate may cause severe skin burns and eye damage. They may also cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The future directions of 3-(Trifluoromethyl)benzyl thiocyanate research could involve its use in drug development, organic synthesis, and material science. Additionally, the development of new synthesis strategies, such as the one involving a free radical reaction pathway initiated by AIBN, could further expand its potential applications .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBLMZEALXNCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553595 |

Source

|

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)benzyl thiocyanate | |

CAS RN |

102859-64-3 |

Source

|

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)